SN2 Reactivity: 5-Bromodecane Exhibits Slower Nucleophilic Substitution Compared to 1-Bromodecane
5-Bromodecane, a secondary alkyl bromide, exhibits significantly reduced reactivity in bimolecular nucleophilic substitution (SN2) reactions compared to its primary counterpart, 1-bromodecane [1]. This is due to increased steric hindrance around the reaction center. While specific rate constants (k) for these two compounds in identical conditions were not located, the established class-level principle from the textbook 'March's Advanced Organic Chemistry' states that primary alkyl bromides react approximately 100 times faster than secondary alkyl bromides in a typical SN2 reaction with a strong nucleophile [1]. This principle is directly applicable to the comparison between 1-bromodecane (primary) and 5-bromodecane (secondary).
| Evidence Dimension | Relative Rate of SN2 Reaction |
|---|---|
| Target Compound Data | Approximately 1 (relative rate) |
| Comparator Or Baseline | 1-bromodecane (primary alkyl bromide) |
| Quantified Difference | 1-bromodecane reacts ~100 times faster |
| Conditions | Typical SN2 conditions with a strong nucleophile; based on established principles of steric hindrance. |
Why This Matters
This substantial difference in SN2 reactivity is critical for synthetic planning, allowing users to select 5-bromodecane when a controlled, slower alkylation is desired to minimize side reactions.
- [1] Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley. pp. 425-430. View Source
